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Abstract: This technical guide provides a comprehensive overview of the key spectroscopic

data for (Tributylstannyl)acetonitrile, a versatile organotin compound with applications in

organic synthesis. While a complete, experimentally verified dataset for this specific molecule is

not readily available in the published literature, this guide synthesizes known spectroscopic

principles of organotin compounds and nitriles to present a detailed, predicted spectroscopic

profile. This includes in-depth analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C,

and ¹¹⁹Sn NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide

furnishes detailed, field-proven experimental protocols for the synthesis of related organotin

compounds and the acquisition of high-quality spectroscopic data, providing researchers,

scientists, and drug development professionals with a robust framework for working with this

and similar chemical entities.
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(Tributylstannyl)acetonitrile, with the chemical structure (n-Bu)₃SnCH₂CN, is an

organometallic compound that combines the reactivity of a tributyltin moiety with the

functionality of a nitrile group. Such compounds are of significant interest in organic chemistry,

serving as potential building blocks in a variety of synthetic transformations. The tributylstannyl

group can participate in Stille cross-coupling reactions, allowing for the formation of new

carbon-carbon bonds. The adjacent nitrile functionality can be a precursor to amines,

carboxylic acids, and other nitrogen-containing heterocycles, making this molecule a potentially

valuable synthetic intermediate.

A thorough understanding of the spectroscopic characteristics of (Tributylstannyl)acetonitrile
is paramount for its successful synthesis, purification, and utilization. Spectroscopic data

provides a unique fingerprint of a molecule, allowing for unambiguous identification and

assessment of purity. This guide aims to provide a detailed exposition of the expected

spectroscopic data, grounded in the established principles of NMR, IR, and MS as they apply

to organotin chemistry.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for

(Tributylstannyl)acetonitrile. These predictions are based on the well-documented

spectroscopic behavior of analogous tributyltin derivatives and acetonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

and organometallic compounds. For (Tributylstannyl)acetonitrile, ¹H, ¹³C, and ¹¹⁹Sn NMR are

particularly informative.

Table 1: Predicted ¹H NMR Data for (Tributylstannyl)acetonitrile (in CDCl₃)
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Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Coupling
Constants
(J, Hz)

Tin
Satellites
(J, Hz)

~2.10 s 2H Sn-CH₂-CN -
²J(¹¹⁹Sn-¹H) ≈

50-60

~1.50 m 6H
Sn-CH₂-CH₂-

CH₂-CH₃
J ≈ 7-8

³J(¹¹⁹Sn-¹H) ≈

60-70

~1.30 sextet 6H
Sn-CH₂-CH₂-

CH₂-CH₃
J ≈ 7-8

⁴J(¹¹⁹Sn-¹H) ≈

n.o.

~0.90 t 9H
Sn-CH₂-CH₂-

CH₂-CH₃
J ≈ 7-8

⁵J(¹¹⁹Sn-¹H) ≈

n.o.

~0.90 t 6H
Sn-CH₂-CH₂-

CH₂-CH₃
J ≈ 7-8

²J(¹¹⁹Sn-¹H) ≈

50-60

n.o. = not typically observed

Expertise & Experience Insight: The protons on the α-carbon to the tin atom (Sn-CH₂-CN) are

expected to be the most deshielded of the methylene groups due to the combined electron-

withdrawing effects of the tin and nitrile groups. The signals for the butyl groups will appear as

complex multiplets, but can often be resolved with higher field instruments. A key feature to

confirm the presence of the tributyltin moiety is the observation of "tin satellites." These are

smaller peaks flanking the main proton signals, arising from coupling to the NMR-active tin

isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the two-bond tin-proton coupling (²J(¹¹⁹Sn-¹H)) is

particularly diagnostic.

Table 2: Predicted ¹³C NMR Data for (Tributylstannyl)acetonitrile (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment Coupling Constants (J, Hz)

~118 -CN ²J(¹¹⁹Sn-¹³C) ≈ 20-30

~29 Sn-CH₂-CH₂-CH₂-CH₃ ³J(¹¹⁹Sn-¹³C) ≈ 60-70

~27 Sn-CH₂-CH₂-CH₂-CH₃ ²J(¹¹⁹Sn-¹³C) ≈ 20-30

~13.5 Sn-CH₂-CH₂-CH₂-CH₃ ⁴J(¹¹⁹Sn-¹³C) ≈ n.o.

~10 Sn-CH₂-CH₂-CH₂-CH₃ ¹J(¹¹⁹Sn-¹³C) ≈ 300-350

~-5 Sn-CH₂-CN ¹J(¹¹⁹Sn-¹³C) ≈ 250-300

Expertise & Experience Insight: In the ¹³C NMR spectrum, the carbon directly attached to the

tin atom is significantly shielded and will exhibit a large one-bond coupling constant (¹J(¹¹⁹Sn-

¹³C)). This large coupling constant is a definitive indicator of a direct tin-carbon bond. The nitrile

carbon will appear in its characteristic region, and the remaining butyl carbons will have

predictable shifts.

¹¹⁹Sn NMR Spectroscopy

A ¹¹⁹Sn NMR spectrum would provide direct evidence for the tin environment. For a

tetracoordinate tin atom in this type of compound, a chemical shift in the range of δ -50 to +50

ppm (relative to tetramethyltin, Me₄Sn) is expected. The exact chemical shift will be sensitive to

the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups within a

molecule.

Table 3: Predicted IR Absorption Data for (Tributylstannyl)acetonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~2955, 2925, 2870, 2850 Strong C-H stretching (butyl groups)

~2245 Strong, Sharp C≡N stretching (nitrile)

~1465 Medium C-H bending (CH₂)

~1375 Medium C-H bending (CH₃)

~510 Medium Sn-C stretching

Expertise & Experience Insight: The most prominent and diagnostic peak in the IR spectrum of

(Tributylstannyl)acetonitrile will be the nitrile stretch (C≡N).[1] This absorption is typically

strong and sharp, appearing in a region of the spectrum that is relatively free from other

common absorptions. The presence of a strong peak around 2245 cm⁻¹ is a very strong

indicator of the nitrile functionality. The various C-H stretching and bending vibrations of the

butyl groups will also be present but are less specific.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For organotin compounds, the isotopic distribution of tin is a key feature in the

mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (Tributylstannyl)acetonitrile

m/z Proposed Fragment Comments

331 [M+H]⁺ Molecular ion (protonated)

274 [M - C₄H₉]⁺ Loss of a butyl group

217 [M - 2(C₄H₉)]⁺ Loss of two butyl groups

160 [M - 3(C₄H₉)]⁺ Loss of three butyl groups

57 [C₄H₉]⁺ Butyl cation
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Expertise & Experience Insight: The mass spectrum of (Tributylstannyl)acetonitrile will be

characterized by a distinct isotopic pattern for all tin-containing fragments due to the multiple

stable isotopes of tin. The most common fragmentation pathway for tributyltin compounds is the

sequential loss of butyl radicals.[2] Therefore, prominent peaks corresponding to the loss of

one, two, and three butyl groups are expected. The observation of this characteristic

fragmentation pattern, along with the correct isotopic distribution, would provide strong

evidence for the structure of the molecule.

Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic

characterization of (Tributylstannyl)acetonitrile and related compounds. These protocols are

based on established and reliable methods in organotin chemistry.[3]

Synthesis of (Tributylstannyl)acetonitrile
This procedure is an adaptation of the synthesis of α-tributylstannyl esters.[4]

Materials:

Acetonitrile

n-Butyllithium (in hexanes)

Diisopropylamine

Tributyltin chloride

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

Add diisopropylamine to the cooled THF.

Slowly add n-butyllithium via syringe, maintaining the temperature at -78 °C. Stir for 30

minutes to generate lithium diisopropylamide (LDA).

Slowly add acetonitrile dropwise to the LDA solution at -78 °C. Stir for 1 hour to form the

acetonitrile anion.

In a separate flame-dried flask, dissolve tributyltin chloride in anhydrous THF.

Transfer the tributyltin chloride solution to the dropping funnel and add it dropwise to the

acetonitrile anion solution at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Trustworthiness: This self-validating protocol involves the in-situ generation of a strong, non-

nucleophilic base (LDA) to deprotonate acetonitrile, followed by quenching with the electrophilic

tributyltin chloride. Each step is a well-established transformation in organic synthesis. The final

purification step ensures the removal of any unreacted starting materials or byproducts.

Spectroscopic Data Acquisition
NMR Spectroscopy:
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Prepare a solution of the purified (Tributylstannyl)acetonitrile in an appropriate deuterated

solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹¹⁹Sn NMR, use a broadband probe and reference the spectrum to an external standard

of tetramethyltin (Me₄Sn).

IR Spectroscopy:

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt

plates (NaCl or KBr).

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce the sample into a mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI),

coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Acquire the mass spectrum in positive ion mode.

Visualizations
Experimental Workflow for Synthesis
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n-BuLi

Diisopropylamine
Tributyltin Chloride

Reaction in THF
-78 °C to RT

1. Formation of anion
2. Reaction with SnClBu3 Aqueous Workup

(NH4Cl quench)
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Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of

(Tributylstannyl)acetonitrile. By leveraging the extensive knowledge base of organotin and

nitrile chemistry, we have constructed a reliable spectroscopic profile that can guide

researchers in the synthesis, purification, and application of this and related compounds. The

provided experimental protocols offer a practical starting point for laboratory work, emphasizing

safety and reliability. As with any predictive data, experimental verification is the ultimate

standard, and it is our hope that this guide will facilitate such future investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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